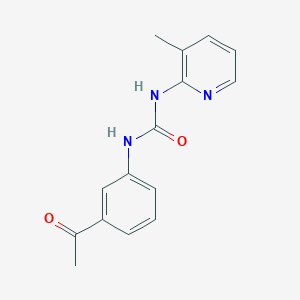
N-(3-acetylphenyl)-N'-(3-methyl-2-pyridinyl)urea
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(3-methyl-2-pyridinyl)urea, commonly known as AM-404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM-404 is a potent inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide.
Wirkmechanismus
The primary mechanism of action of AM-404 is its inhibition of N-(3-acetylphenyl)-N'-(3-methyl-2-pyridinyl)urea, which leads to an increase in endocannabinoid levels. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various physiological effects such as pain relief and inflammation reduction. By inhibiting N-(3-acetylphenyl)-N'-(3-methyl-2-pyridinyl)urea, AM-404 increases the levels of endocannabinoids such as anandamide, which can then bind to cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
AM-404 has been shown to produce various biochemical and physiological effects in animal models. These effects include pain relief, inflammation reduction, neuroprotection, and anti-anxiety effects. Additionally, AM-404 has been shown to modulate the activity of various neurotransmitter systems, including serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AM-404 in lab experiments is its potent inhibition of N-(3-acetylphenyl)-N'-(3-methyl-2-pyridinyl)urea, which allows for the precise modulation of endocannabinoid levels. Additionally, AM-404 has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one limitation of using AM-404 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on AM-404. One potential area of study is the development of novel drug formulations that improve the solubility and bioavailability of AM-404. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of AM-404, particularly in the context of pain and inflammation. Finally, studies investigating the potential side effects and long-term safety of AM-404 are also needed to fully understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
AM-404 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that AM-404 can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, AM-404 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-5-4-8-16-14(10)18-15(20)17-13-7-3-6-12(9-13)11(2)19/h3-9H,1-2H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFASDKVSCFHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-(3-{N-[(1-methyl-1H-indol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4280712.png)
![3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-cyclohexylthiosemicarbazone](/img/structure/B4280716.png)
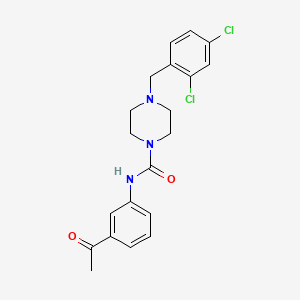
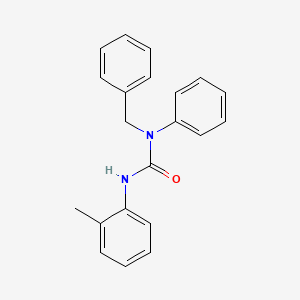
![ethyl 4-[({[3-(dimethylamino)propyl]amino}carbonyl)amino]benzoate](/img/structure/B4280750.png)
![5-bromo-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-2-thiophenecarbohydrazide](/img/structure/B4280758.png)
![4-bromo-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B4280761.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4280776.png)
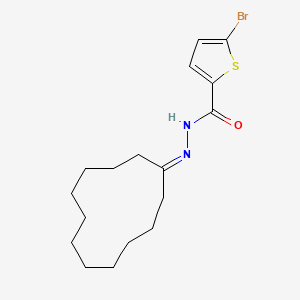
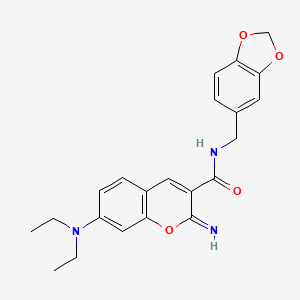
![N'-bicyclo[2.2.1]hept-2-ylidene-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4280797.png)
![[(2-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4280809.png)
![[(2-oxo-2-{[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}ethyl)thio]acetic acid](/img/structure/B4280816.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280824.png)